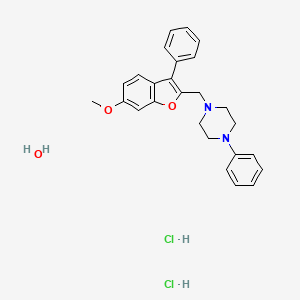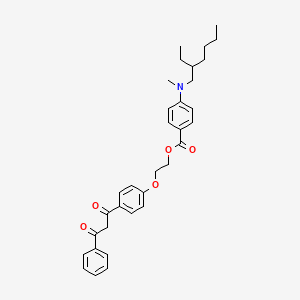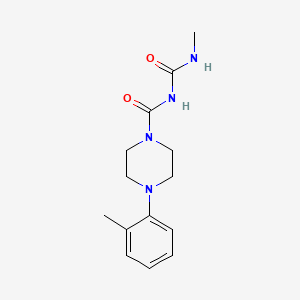
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives, furanyl compounds, and phenylpropyl groups. The reactions often require specific catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors might be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They might include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Applications in materials science and as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to specific enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their diverse biological activities.
Furanyl compounds: Often used in pharmaceuticals and agrochemicals.
Phenylpropyl derivatives: Commonly found in various organic compounds with biological activities.
Uniqueness
The uniqueness of 1H-Benzimidazole-5-carboxylic acid, 7-(aminosulfonyl)-2-(2-furanyl)-1-(3-phenylpropyl)- lies in its specific combination of functional groups, which might confer unique biological or chemical properties.
Propiedades
Número CAS |
72020-36-1 |
|---|---|
Fórmula molecular |
C21H19N3O5S |
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-1-(3-phenylpropyl)-7-sulfamoylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H19N3O5S/c22-30(27,28)18-13-15(21(25)26)12-16-19(18)24(20(23-16)17-9-5-11-29-17)10-4-8-14-6-2-1-3-7-14/h1-3,5-7,9,11-13H,4,8,10H2,(H,25,26)(H2,22,27,28) |
Clave InChI |
GAIQEODCSOWEDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3S(=O)(=O)N)C(=O)O)N=C2C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




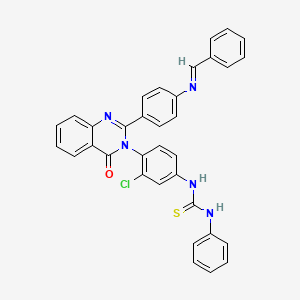

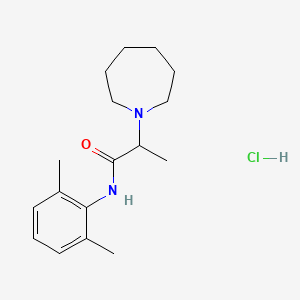
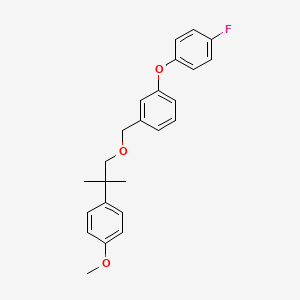
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)
